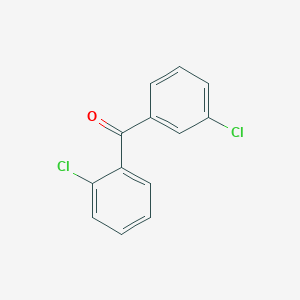

(2-Chlorophenyl)(3-chlorophenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEYPNHFGDABED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574452 | |

| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77008-58-3 | |

| Record name | (2-Chlorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for Halogenated Diarylmethanones

The construction of the diarylmethanone core, particularly with halogen substituents on the aryl rings, can be accomplished via several reliable synthetic routes.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones. nih.govbeilstein-journals.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). byjus.comchemistrysteps.commasterorganicchemistry.com For the synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone, this strategy would most commonly involve the reaction of chlorobenzene (B131634) with 3-chlorobenzoyl chloride in the presence of AlCl₃.

The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. chemistrysteps.comsigmaaldrich.com The resulting ketone product is deactivated towards further substitution, which advantageously prevents polyacylation—a common issue in the related Friedel-Crafts alkylation. chemistrysteps.comorganic-chemistry.org

Key features of Friedel-Crafts acylation include:

No Rearrangements: The acylium ion is resonance-stabilized and does not undergo the carbocation rearrangements that can plague Friedel-Crafts alkylations. chemistrysteps.commasterorganicchemistry.com

Deactivation of Product: The ketone product is less reactive than the starting arene, preventing multiple acylations. organic-chemistry.org

Catalyst Requirement: A stoichiometric amount of the Lewis acid catalyst is often necessary because it forms a complex with the product ketone. organic-chemistry.org

Variations in catalysts and reaction conditions have been explored to improve the efficiency and environmental footprint of this reaction. For instance, zinc oxide (ZnO) and ionic liquids have been utilized as alternative catalysts. organic-chemistry.orgresearchgate.net A specific example leading to a related halogenated benzophenone (B1666685) involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the acid chloride, followed by an in-situ Friedel-Crafts reaction with phenetole (B1680304) using aluminum chloride to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. googleapis.comnih.gov

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Benzene (B151609) | Benzoyl Chloride | AlCl₃ | - | 50-97% | nih.gov |

| Phenetole | 5-bromo-2-chlorobenzoyl chloride | AlCl₃ | Dichloromethane | 84.2% | nih.gov |

| Benzene Derivatives | Anhydrides | FeCl₃·6H₂O | Ionic Liquids | Good | beilstein-journals.org |

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. For diarylmethanone synthesis, these methods can be employed to construct the central aryl-aryl bond of the ketone or its precursor.

The Sonogashira coupling , for example, is a powerful reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While its primary use is for creating arylalkynes and conjugated enynes, it can be part of a sequence to build more complex structures. wikipedia.orglibretexts.org A one-pot strategy has been developed for synthesizing unsymmetrical diarylalkynes by a Sonogashira coupling followed by a decarboxylative coupling, which could be precursors to diarylmethanones. organic-chemistry.org Although the prompt mentions its use for incorporating a fluorophenyl group, the general utility is broader.

Other palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling , are also highly effective for creating aryl-aryl bonds. This reaction couples an organoboron compound (like an arylboronic acid) with an aryl halide. A plausible, though not explicitly detailed in the search results for this specific compound, route to this compound could involve the coupling of a 2-chlorophenylboronic acid with a 3-chlorobenzoyl halide derivative. Such cross-coupling strategies offer mild reaction conditions and a broad tolerance for various functional groups. nih.govnih.gov

An alternative synthetic approach involves the oxidation of a pre-formed diarylmethane. The synthesis of benzophenones can be achieved by the oxidation of the corresponding diphenylmethanes. google.com This route is particularly useful if the diarylmethane precursor is readily accessible. For the target molecule, this would require the oxidation of 1-chloro-2-((3-chlorophenyl)methyl)benzene.

Various oxidizing agents can be employed for this transformation. Copper-catalyzed oxidations have emerged as a significant method. nih.gov For instance, copper(II) acetate (B1210297) in the presence of ammonium (B1175870) nitrate (B79036) can oxidize benzoin (B196080) to benzil (B1666583), demonstrating the capability of copper catalysts in oxidizing alcoholic precursors to ketones. sciencemadness.org The direct oxidation of the benzylic C-H bonds of diarylmethanes to the corresponding ketone can be achieved using catalysts like iron(II) chloride or palladium-based systems that facilitate oxidative cross-coupling or direct oxidation. nih.gov Inexpensive metallic copper has also been shown to catalyze the chemoselective benzylic sp³ C-H activation for the synthesis of lactones, a related oxidative transformation. nih.gov

While seemingly counterintuitive for ketone synthesis, reductive pathways can be crucial for preparing specific precursors or for the further transformation of the target ketone into other valuable molecules. The asymmetric bioreduction of biaryl ketones, including halogenated benzophenones, is a key method for producing chiral diarylmethanols. These chiral alcohols are important intermediates in pharmaceutical synthesis.

Enzymatic reductions, often employing reductases from microorganisms like yeast or bacteria, can proceed with high enantioselectivity. nih.gov For example, S-Glutathionyl-hydroquinone reductases, a class of glutathione (B108866) transferases, catalyze the reduction of benzoquinones to hydroquinones. nih.gov While this specific example relates to quinones, it highlights the potential of enzymatic systems for ketone reductions. A more direct analogy is the enzymatic reduction of benzoyl-coenzyme A, which involves the dearomatization of the benzene ring, a powerful reductive transformation. nih.gov Chemical reductions using agents like sodium borohydride (B1222165) are also common for converting benzophenones to their corresponding alcohols. youtube.com

The synthesis of complex diarylmethanone analogues often requires multi-step reaction sequences where functional groups are introduced or modified after the core ketone structure is formed. These sequences allow for the precise placement of substituents that may not be compatible with the initial ketone-forming reaction conditions.

Bromination is a common functionalization step. Benzophenone and its derivatives can undergo electrophilic bromination to introduce bromine atoms onto the aromatic rings. nih.gov For example, the chlorination of benzophenone-4 in the presence of bromide ions leads to the formation of brominated products through electrophilic substitution. nih.gov Radical bromination of benzylic positions using reagents like N-bromosuccinimide (NBS) is also a well-established method for functionalizing precursors. researchgate.netnewera-spectro.com

Dealkylation , particularly demethylation, is another important transformation. Often, a methoxy (B1213986) group is used as a directing group or a protecting group during synthesis. Subsequent cleavage of the methyl ether to reveal a hydroxyl group opens up avenues for further derivatization. For instance, a synthetic approach towards N-cyclopropylbenzamide-benzophenone hybrids involved a Grignard addition, followed by demethylation, O-alkylation, and a Suzuki–Miyaura coupling reaction. nih.gov

A representative multi-step synthesis is the preparation of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which involves:

Conversion of 5-bromo-2-chlorobenzoic acid to its acid chloride.

In-situ Friedel-Crafts acylation with phenetole.

Reduction of the resulting ketone to the corresponding diarylmethane. googleapis.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes.

Friedel-Crafts Acylation Mechanism: This reaction proceeds via a well-established electrophilic aromatic substitution mechanism. byjus.com

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion (R-C≡O⁺). chemistrysteps.comsigmaaldrich.com

Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final aryl ketone product. The catalyst is regenerated in this step. byjus.com

Palladium-Catalyzed Cross-Coupling Mechanism (Sonogashira): The Sonogashira reaction operates through two interconnected catalytic cycles involving palladium and copper. wikipedia.orglibretexts.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: The copper acetylide (Cu-C≡C-R), formed in the copper cycle, transfers the alkynyl group to the palladium complex, displacing the halide.

Reductive Elimination: The resulting palladium complex eliminates the final product (Ar-C≡C-R), regenerating the Pd(0) catalyst.

Copper Cycle:

The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form the copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.

Copper-Catalyzed Oxidation Mechanism: The mechanism for the copper-catalyzed oxidation of benzylic C-H bonds can vary depending on the specific oxidant and conditions. A plausible pathway involves the formation of a copper(II) species which abstracts a hydrogen atom from the benzylic position to form a benzyl (B1604629) radical. This radical can then be trapped by a copper species or react with an oxidant like oxygen to eventually form the ketone after further steps. In the oxidation of benzoin to benzil using Cu²⁺, the copper ion is reduced to Cu⁺ during the oxidation of the alcohol, and then re-oxidized to Cu²⁺ by an excess co-oxidant like ammonium nitrate. sciencemadness.org

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic Aromatic Substitution (SNAr) on the aryl rings of this compound involves the displacement of a chloride ion by a nucleophile. The success of such reactions is contingent on the electronic properties of the aromatic ring. The presence of the electron-withdrawing benzoyl group, while deactivating for electrophilic substitution, can facilitate nucleophilic substitution, particularly when the halogen is positioned ortho or para to it.

In the case of the 2-chlorophenyl ring, the chlorine atom is ortho to the carbonyl linkage, which should enhance its reactivity toward nucleophiles compared to the chlorine on the 3-chlorophenyl ring, where the effect is less pronounced. A variety of nucleophiles, including amines, alkoxides, and sulfides, can be employed to displace the chlorine atoms, leading to a diverse range of derivatives. For instance, sequential SNAr reactions have been used in the synthesis of fluorinated xanthones and acridones from hexafluorobenzophenone, demonstrating the viability of this pathway on halogenated benzophenones. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Ring | Position of Chlorine | Activating Group Influence | Predicted Reactivity |

|---|---|---|---|

| 2-Chlorophenyl | Ortho to Carbonyl | Strong activation | More reactive |

| 3-Chlorophenyl | Meta to Carbonyl | Weak activation | Less reactive |

Electrophilic Aromatic Substitution Pathways on Aryl Rings

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on one of the aryl rings with an electrophile. masterorganicchemistry.comlibretexts.org The regiochemical outcome is determined by the directing effects of the existing substituents—the chloro groups and the carbonyl bridge.

Both chlorine and the benzoyl group are deactivating, making the molecule less reactive towards electrophiles than benzene itself. However, they direct incoming electrophiles to different positions:

Chloro groups are ortho-, para-directing.

The carbonyl group is meta-directing.

On the 2-chlorophenyl ring , the chloro group directs to positions 4 and 6, while the carbonyl group directs to position 5. On the 3-chlorophenyl ring , the chloro group directs to positions 5 and 1 (relative to the chlorine), and the carbonyl group directs to position 5. The combined deactivating nature of the substituents means that harsh reaction conditions are typically required to achieve substitution. msu.edu Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Ring | Substituent | Type | Directing Position(s) |

|---|---|---|---|

| 2-Chlorophenyl Ring | -Cl | Ortho, Para-directing (Deactivating) | 4, 6 |

| -COAr | Meta-directing (Deactivating) | 5 | |

| 3-Chlorophenyl Ring | -Cl | Ortho, Para-directing (Deactivating) | 5, 1 |

| -COAr | Meta-directing (Deactivating) | 5 |

Carbonyl Group Reactivity: Addition and Reduction Mechanisms

The carbonyl group is a key site of reactivity, characterized by the electrophilicity of the carbonyl carbon. It readily undergoes nucleophilic addition reactions. masterorganicchemistry.comksu.edu.salibretexts.org Strong, irreversible nucleophiles like Grignard reagents (RMgX) and organolithium compounds add to the carbonyl to form tertiary alcohols after an aqueous workup.

Reduction of the carbonyl group is a common transformation. Catalytic hydrogenation or the use of hydride-donating reagents can convert the ketone to the corresponding secondary alcohol, (2-chlorophenyl)(3-chlorophenyl)methanol. redalyc.orgpatsnap.comresearchgate.net

Hydride Reagents : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. libretexts.org

Catalytic Hydrogenation : Catalysts such as Raney nickel, palladium on carbon, or ruthenium complexes can be used with hydrogen gas to achieve the reduction. redalyc.orgpatsnap.comacs.org The use of a trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2) precatalyst, for example, has been shown to be highly effective for the hydrogenation of various benzophenone derivatives to benzhydrols. acs.org

In some synthetic routes, the carbonyl is reduced completely to a methylene (B1212753) group (-CH₂-). For instance, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216) has been reduced to the corresponding methylene-bridged compound using tetramethyldisiloxane (TMDS) catalyzed by indium bromide. google.com

Rearrangement Reactions (e.g., Fries rearrangement in related benzamide (B126) synthesis)

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction does not apply directly to this compound itself, but is a relevant synthetic pathway for structurally related hydroxybenzophenones. organic-chemistry.orgajchem-a.com The mechanism involves the migration of an acyl group from the phenolic oxygen to the aryl ring. wikipedia.org

The reaction begins with the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the ester and facilitates the cleavage of the acyl-oxygen bond, generating an acylium carbocation. This carbocation then acts as an electrophile, attacking the aromatic ring via electrophilic aromatic substitution to form ortho- and para-hydroxy ketones. wikipedia.orgbyjus.com The regioselectivity between the ortho and para products can often be controlled by reaction conditions such as temperature and solvent polarity. byjus.comorganic-chemistry.org Low temperatures typically favor the para product, while higher temperatures favor the ortho product. ajchem-a.com

Schmidt Reaction Pathways in Nitrogen-Containing Derivatives

The Schmidt reaction provides a pathway to convert ketones into amides through the action of hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.orgslideshare.net When applied to an unsymmetrical ketone like this compound, the reaction can potentially yield two different amide products, depending on which aryl group migrates.

The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. organic-chemistry.orglibretexts.org Subsequent dehydration leads to a diazoiminium ion. The key step is the rearrangement, where one of the aryl groups migrates from carbon to the adjacent nitrogen with the concurrent expulsion of dinitrogen gas (N₂). wikipedia.orglibretexts.org The resulting nitrilium ion is then attacked by water to produce the final amide product after tautomerization. The migratory aptitude of the aryl groups influences the product ratio. Generally, aryl groups with electron-donating substituents migrate preferentially. In this case, the relative electronic effects of the chloro substituents would determine the major product.

Process Optimization and Scalability Considerations in Organic Synthesis

Catalytic System Modifications (e.g., gold catalysts with N-heterocyclic carbene ligands, base selection for enolate stability)

Gold Catalysts with N-Heterocyclic Carbene (NHC) Ligands: N-heterocyclic carbenes (NHCs) are highly effective ligands in organometallic chemistry, known for forming stable complexes with metals like gold. mdpi.com Gold(I)-NHC complexes are powerful catalysts, particularly for activating alkynes, allenes, and alkenes. mdpi.com While not typically used for the direct synthesis of benzophenones, these catalysts are employed in subsequent transformations of related molecules. For example, gold(I)-catalyzed intramolecular acetylenic Schmidt reactions have been developed. organic-chemistry.org The synthesis of Au-NHC complexes can be achieved through various methods, including electrochemical approaches that generate the catalyst in situ with hydrogen gas as the only byproduct, simplifying reaction workups. chemistryviews.org

Base Selection for Enolate Stability: While this compound lacks α-hydrogens and thus cannot form an enolate itself, its carbonyl group is an excellent electrophile for reactions with enolates generated from other ketones or carbonyl compounds. The choice of base is critical for controlling the regioselectivity of enolate formation from an unsymmetrical ketone that does possess α-hydrogens. bham.ac.ukmasterorganicchemistry.com

Thermodynamic Control : Using a weaker, non-bulky base (e.g., NaOH, NaOEt) at higher temperatures allows an equilibrium to be established, favoring the more substituted and thermodynamically more stable enolate. masterorganicchemistry.com

Kinetic Control : Using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) leads to the rapid and irreversible deprotonation of the least sterically hindered α-proton. masterorganicchemistry.comyoutube.com This forms the less substituted, kinetically favored enolate. masterorganicchemistry.com

The stability and reactivity of the resulting enolate are crucial for its subsequent nucleophilic attack on the carbonyl carbon of this compound in C-C bond-forming reactions like the aldol (B89426) addition.

Continuous Flow Reactor Applications for Enhanced Scalability and Safety

Information regarding the application of continuous flow reactors for the synthesis of this compound is not available in the reviewed scientific literature. While continuous flow technology is increasingly adopted in the chemical and pharmaceutical industries to improve the scalability and safety of chemical processes, specific examples and detailed research findings pertaining to the synthesis of this particular compound are absent. mdpi.comnih.govresearchgate.net

The advantages of continuous flow systems, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates in small, continuous streams, suggest that this technology could offer a safer and more scalable method for producing this compound compared to traditional batch processes. mdpi.com However, without dedicated studies, it is not possible to provide specific data or established protocols.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

As no direct data is available for the continuous flow synthesis of this compound, the following table is a hypothetical representation of parameters that might be investigated in the development of such a process. This table is for illustrative purposes only and is not based on experimental results.

| Parameter | Potential Range | Rationale |

| Reactants | 2-chlorobenzoyl chloride, 3-chloroanisole | Common precursors for Friedel-Crafts acylation. |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) | Standard catalysts for Friedel-Crafts reactions. |

| Solvent | Dichloromethane, 1,2-dichloroethane | Common inert solvents for Friedel-Crafts reactions. |

| Reactor Type | Packed-bed, microreactor | To facilitate catalyst use and enhance mixing. |

| Temperature | 0 - 100 °C | To control reaction rate and selectivity. |

| Residence Time | 1 - 30 minutes | Shorter residence times are a key advantage of flow chemistry. |

| Pressure | 1 - 10 bar | To maintain solvent in the liquid phase and control gas evolution. |

Further research is required to explore and optimize the continuous flow synthesis of this compound and to generate the data necessary to populate such a table with empirical findings.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, which have characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different bonds and functional groups.

For (2-Chlorophenyl)(3-chlorophenyl)methanone, the most prominent absorption bands would be associated with the carbonyl group (C=O) and the chlorinated aromatic rings. The C=O stretching vibration in diarylketones typically appears as a strong, sharp band in the region of 1630-1680 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the aryl rings. The presence of electron-withdrawing chlorine atoms would be expected to shift this frequency slightly.

Other key vibrational modes include:

C-Cl Stretching: These vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity would appear in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: These signals are typically found just above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations appear as strong bands between 900 and 675 cm⁻¹, and their positions are indicative of the substitution pattern on the aromatic rings.

Experimental FT-IR data for the analogue compound (3-Chlorophenyl)(phenyl)methanone shows characteristic absorptions that support these expectations. nist.gov

Table 1: Illustrative FT-IR Data for (3-Chlorophenyl)(phenyl)methanone

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3060 |

| Carbonyl (C=O) Stretch | ~1660 |

| Aromatic C=C Stretch | ~1590, 1475, 1430 |

| C-Cl Stretch | ~740 |

Data is illustrative and based on spectra for analogous compounds. nist.gov

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is based on absorption, Raman spectroscopy depends on changes in the polarizability of a bond during vibration. Symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in IR spectra.

In the analysis of this compound, FT-Raman would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Cl bonds. The carbonyl (C=O) stretch would also be visible, though often weaker than in the IR spectrum. The combination of both FT-IR and FT-Raman data provides a more complete picture of the molecule's vibrational modes. While specific Raman data for the target compound is scarce, studies on similar molecules confirm the utility of this technique. nih.govutm.my

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show a complex series of signals in the aromatic region (typically 7.0-8.0 ppm).

Due to the unsymmetrical nature of the molecule, all eight aromatic protons would be chemically non-equivalent, leading to eight distinct signals. However, accidental overlap is possible. The signals would appear as multiplets (doublets, triplets, or combinations thereof) due to spin-spin coupling with adjacent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atoms. Protons ortho to the carbonyl group are typically deshielded and appear further downfield.

While a spectrum for the exact target molecule is not available, the ¹H NMR data for the related compounds (2-Chlorophenyl)(phenyl)methanone and (3-Chlorophenyl)(phenyl)methanone illustrate the expected patterns. rsc.org

Table 2: Representative ¹H NMR Data for Analogous Chlorobenzophenones in CDCl₃

| Compound | Proton Environment | Chemical Shift (δ, ppm) |

|---|---|---|

| (2-Chlorophenyl)(phenyl)methanone | Aromatic Protons | 7.37-7.83 (m) |

| (3-Chlorophenyl)(phenyl)methanone | Aromatic Protons | 7.42-7.80 (m) |

(m = multiplet) rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a broadband-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak.

For this compound, a total of 13 distinct signals would be expected:

One signal for the carbonyl carbon.

Twelve signals for the twelve unique carbons of the two different phenyl rings.

The carbonyl carbon signal is highly characteristic and would appear significantly downfield, typically in the range of 190-200 ppm. chemistrysteps.com The aromatic carbons would resonate between approximately 125 and 140 ppm. The carbons directly bonded to the chlorine atoms (ipso-carbons) would have their chemical shifts influenced by the halogen's electronegativity and heavy-atom effect.

The ¹³C NMR data for its analogues provide a clear indication of where these signals would be expected to appear. rsc.org

Table 3: Representative ¹³C NMR Data for Analogous Chlorobenzophenones in CDCl₃

| Compound | Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|---|

| (2-Chlorophenyl)(phenyl)methanone | C=O | 195.4 |

| Aromatic Carbons | 126.7, 128.7, 129.2, 130.0, 130.1, 131.2, 131.3, 133.8, 136.5, 138.6 | |

| (3-Chlorophenyl)(4-chlorophenyl)methanone | C=O | 193.0 |

| Aromatic Carbons | 126.9, 127.8, 128.7, 128.8, 130.4, 131.6, 133.7, 134.2, 137.8, 138.4 |

Data from reference rsc.org.

¹⁹F NMR spectroscopy is a powerful technique used specifically for the analysis of organofluorine compounds. rsc.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. Its chemical shift range is much wider than that of ¹H NMR, making it extremely sensitive to subtle changes in the electronic environment. nih.gov

To apply this technique, one would need to analyze a fluorine-containing analogue of this compound, for example, (2-Chlorophenyl)(3-fluoro-5-chlorophenyl)methanone. In such a compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The precise chemical shift of this signal would provide information about the fluorine's position on the ring.

Furthermore, the fluorine nucleus couples with nearby ¹H and ¹³C nuclei, providing valuable structural information through the analysis of coupling constants (J-values). For instance, the coupling between ¹⁹F and adjacent ¹H nuclei (³JHF) would split the fluorine signal into a multiplet, confirming the connectivity within the molecule. rsc.org This technique would be invaluable for confirming the regiochemistry of fluorination in synthetic analogues.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a molecule. For this compound (C₁₃H₈Cl₂O), electron ionization mass spectrometry (EI-MS) provides the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The molecular ion peak [M]⁺ for this compound is expected at an m/z corresponding to its molecular weight, approximately 250 g/mol , taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities.

The fragmentation of benzophenones is well-understood and typically involves the cleavage of the bonds adjacent to the carbonyl group. For this compound, the primary fragmentation pathways would involve the formation of acylium ions. The expected key fragments include the 2-chlorobenzoyl cation and the 3-chlorobenzoyl cation. Further fragmentation can occur through the loss of a chlorine atom or the carbonyl group (CO).

Table 1: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Expected m/z (for ³⁵Cl) |

|---|---|---|

| [C₁₃H₈Cl₂O]⁺ | Molecular Ion | 250 |

| [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation | 139 |

| [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation | 139 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111 |

Note: The m/z values are based on the most abundant isotope of chlorine (³⁵Cl). The presence of ³⁷Cl will produce corresponding peaks at m/z + 2.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

To obtain an unambiguous solid-state structure, single-crystal X-ray diffraction is the definitive method. This technique would allow for the precise determination of the molecular conformation of this compound. Due to steric hindrance between the ortho-chlorine on one ring and the hydrogen atoms on the other, the two phenyl rings are not expected to be coplanar. The analysis would quantify the exact dihedral angle between the planes of the 2-chlorophenyl and 3-chlorophenyl rings.

Furthermore, this analysis reveals how individual molecules pack together to form the crystal lattice. This includes identifying any intermolecular interactions, such as halogen bonding or π-π stacking, that stabilize the crystal structure. The resulting data would include precise unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum for this compound is characterized by absorptions arising from the electronic transitions within its chromophores: the carbonyl group and the chlorinated aromatic rings.

Two main types of electronic transitions are expected for this molecule:

n → π* (n-to-pi-star) transition: This is a lower-energy transition involving the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. This transition typically results in a weak absorption band at a longer wavelength.

π → π* (pi-to-pi-star) transition: These are higher-energy transitions involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. These transitions lead to strong absorption bands at shorter wavelengths.

The presence of chlorine atoms as substituents on the phenyl rings can influence the position (λ_max) and intensity of these absorption bands through inductive and resonance effects, causing shifts compared to unsubstituted benzophenone (B1666685).

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| n → π* | Carbonyl Group (C=O) | Longer Wavelength (UV-A) | Low |

Elemental Analysis (EA) for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine) within a pure sample of the compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula, C₁₃H₈Cl₂O, to confirm the compound's stoichiometry and purity.

The theoretical composition is calculated based on the atomic masses of the constituent elements and the molecular formula.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 156.143 | 62.20 |

| Hydrogen | H | 1.008 | 8.064 | 3.21 |

| Chlorine | Cl | 35.453 | 70.906 | 28.24 |

| Oxygen | O | 15.999 | 15.999 | 6.37 |

| Total | | | 251.112 | 100.00 |

Experimental values from an elemental analyzer that fall within a narrow margin of these theoretical percentages (typically ±0.4%) provide strong evidence for the compound's identity and purity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications for Molecular Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. sci-hub.se DFT calculations are used to predict a wide range of molecular properties by approximating the complex many-electron system to a simpler one based on the electron density. researchgate.net

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. mdpi.commdpi.com For (2-Chlorophenyl)(3-chlorophenyl)methanone, this would involve calculating the optimal bond lengths, bond angles, and the dihedral (twist) angles between the two chlorophenyl rings and the central carbonyl group.

Conformational analysis is crucial for flexible molecules. nih.gov By rotating the single bonds—specifically the C-C bonds connecting the phenyl rings to the carbonyl carbon—researchers can identify different conformers (spatial arrangements) and their relative energies. researchgate.net This analysis helps determine the most predominant conformation at equilibrium. For similar bicyclic compounds, DFT has been used to establish that specific orientations, such as chair or boat conformations in ring systems, are the most stable. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table shows the type of data that would be generated from a DFT geometry optimization for this compound. The values are hypothetical.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond | 1.21 Å |

| C-Cl (ortho) Bond Length | Length of the carbon-chlorine bond on the 2-chlorophenyl ring | 1.74 Å |

| C-Cl (meta) Bond Length | Length of the carbon-chlorine bond on the 3-chlorophenyl ring | 1.74 Å |

| C-C-C (Carbonyl) Angle | Angle between the two phenyl rings and the carbonyl carbon | 118° |

| Dihedral Angle (Ring 1-C-C-Ring 2) | Twist angle between the two phenyl rings | 55° |

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter. schrodinger.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. chemrxiv.orgyoutube.com This gap is fundamental in predicting chemical reactivity and the kinetic stability of a molecule. sci-hub.se For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO might be centered around the electron-withdrawing carbonyl group. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.dechemrxiv.org It uses a color scale to indicate charge distribution: red areas denote regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.netyoutube.com For this methanone (B1245722), the oxygen atom of the carbonyl group would be expected to be a region of high negative potential (red), making it a likely site for interaction with electrophiles or for hydrogen bonding. scispace.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govekb.eg Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond or the bending of C-H bonds. researchgate.net By comparing the theoretical spectrum with an experimental one, researchers can confidently assign each spectral peak to a specific molecular motion. sci-hub.se This correlation is invaluable for confirming the structure of a synthesized compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Prediction

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate electronically excited states. rsc.org This method is essential for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule absorbs. nih.govnih.gov For this compound, TD-DFT could predict the wavelength of maximum absorption (λmax), which is typically associated with π → π* transitions within the aromatic system. researchgate.netmit.edu

Table 2: Example of Predicted Electronic Properties from DFT and TD-DFT This table illustrates the type of electronic data that would be generated. The values are hypothetical and not specific to the title compound.

| Property | Description | Hypothetical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV |

| λmax (TD-DFT) | Predicted maximum absorption wavelength | 285 nm |

| Oscillator Strength (f) | Theoretical intensity of the electronic transition | 0.45 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (e.g., co-crystals)

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov Unlike DFT, which typically looks at static, minimum-energy structures, MD simulates the movement of atoms and molecules by solving Newton's equations of motion. nih.gov This approach provides insight into conformational changes, molecular flexibility, and intermolecular interactions in different environments, such as in solution or in a crystal lattice. researchgate.net For this compound, MD simulations could be used to explore its interactions with other molecules, for instance, in the formation of co-crystals, or to understand its binding affinity with a biological target like a protein. researchgate.netsciepub.com

Crystal Structure Prediction and Intermolecular Interaction Analysis

As of now, the crystal structure of this compound has not been determined experimentally, nor have there been published studies on its theoretical prediction.

Crystal Structure Prediction (CSP) is a computational methodology used to identify the most stable, low-energy packing arrangements of a molecule in a crystalline solid. wikipedia.orgaps.org This process is particularly challenging for flexible organic molecules due to the vast number of possible packing configurations and the small energy differences between different polymorphic forms. mdpi.com The prediction process typically involves generating a multitude of plausible crystal structures through advanced algorithms and then ranking them based on their calculated lattice energies. numberanalytics.com High-level quantum mechanical methods, such as Density Functional Theory (DFT) with corrections for dispersion forces, are often employed for the final energy rankings to achieve high accuracy. mdpi.comnih.gov

Following a successful crystal structure determination, either experimentally via techniques like X-ray crystallography or through reliable prediction, Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions within the crystal lattice. nih.govscirp.orgscirp.org This method partitions the crystal space into regions belonging to each molecule, allowing for the visualization and quantification of all intermolecular contacts.

The Hirshfeld surface can be mapped with various properties to provide detailed insights:

d_norm : This property maps the normalized contact distance, highlighting intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. mdpi.com This mapping provides a quick visual identification of significant interactions, such as hydrogen bonds.

Shape Index and Curvedness : These properties describe the shape of the molecular surface, which can help in identifying key features like π-π stacking interactions, crucial for understanding the packing of aromatic compounds. mdpi.com

For a molecule like this compound, Hirshfeld analysis would be expected to reveal the significance of C-H···O and C-H···Cl hydrogen bonds, Cl···Cl halogen bonding, and π-π stacking interactions between the phenyl rings in stabilizing the crystal structure. However, without experimental or predicted structural data, a specific analysis cannot be performed.

Computational Approaches for Reaction Pathway Elucidation and Mechanistic Insights

A search of the available scientific literature reveals no specific computational studies dedicated to the reaction pathways or mechanistic details of this compound.

Computational chemistry offers indispensable tools for elucidating the complex mechanisms of chemical reactions. rsc.orgresearchgate.net These methods allow researchers to map the potential energy surface (PES) of a reaction, providing a detailed understanding of the energetic and structural changes that occur as reactants are converted into products. numberanalytics.comnumberanalytics.com

Key computational approaches include:

Locating Stationary Points : The process begins with optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states on the PES. numberanalytics.com

Transition State Theory : By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) of a reaction can be determined, which is crucial for understanding reaction kinetics. numberanalytics.com

Intrinsic Reaction Coordinate (IRC) Calculations : An IRC calculation maps the minimum energy path connecting a transition state to the corresponding reactants and products. This confirms that a calculated transition state indeed connects the desired species and reveals the structural evolution of the molecule along the reaction pathway. smu.edu

These computational investigations provide deep mechanistic insights that are often difficult to obtain through experimental means alone. rsc.orgsmu.edu For a compound such as this compound, these methods could be applied to study various reactions, for example, its synthesis via Friedel-Crafts acylation or its subsequent chemical transformations. Such studies would identify the rate-determining steps, characterize key intermediates, and explain the regioselectivity and stereoselectivity of the reactions.

Structure Activity Relationship Sar Studies in Chemical Design

Impact of Halogen Substitution Patterns on Molecular Reactivity and Electronic Effects

The reactivity and electronic landscape of the benzophenone (B1666685) scaffold are significantly modified by the presence and position of halogen substituents. In (2-Chlorophenyl)(3-chlorophenyl)methanone, the chlorine atoms exert a strong influence through a combination of inductive and resonance effects.

The position of the substituent determines the interplay of these effects.

2-Chloro Substituent (ortho): The chlorine atom at the ortho position exerts a strong -I effect on the adjacent carbonyl group, increasing the electrophilicity of the carbonyl carbon. Its +R effect directs electron density primarily to the ortho and para positions relative to itself (i.e., the C3, C5, and C1' positions of the benzophenone core).

3-Chloro Substituent (meta): A chlorine atom at the meta position also exerts a strong -I effect. However, the +R effect from a meta position does not effectively delocalize to the carbonyl group or the carbon atom to which the other ring is attached. Its influence is therefore predominantly electron-withdrawing via induction. viu.ca

| Substituent Position | Hammett Constant (σ) | Predominant Electronic Effect |

| meta-Chloro | σm = +0.37 | Strong Inductive (-I) |

| para-Chloro | σp = +0.23 | Strong Inductive (-I), Weaker Resonance (+R) |

Table 1: Hammett Substituent Constants for the Chloro Group. While the ortho value is not typically tabulated due to complicating steric effects, the meta and para values illustrate the electronic influence. Data sourced from Hansch et al. (1991).

The combined electron-withdrawing properties of the two chlorine atoms in this compound make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack compared to unsubstituted benzophenone. nih.gov This modification of the electronic environment is a key factor governing its chemical reactivity and its potential interactions in a biological or material science context.

Influence of Electronic and Steric Effects of Substituents on Molecular Interactions

The ability of a molecule to interact with a biological target, such as an enzyme or receptor, is governed by a precise combination of its electronic and steric properties. For this compound, the chloro substituents define these properties in a distinct manner.

Electronic Effects: As established, the chlorine atoms are electron-withdrawing, which creates a specific partial charge distribution across the molecule. The carbonyl oxygen possesses a partial negative charge, making it a hydrogen bond acceptor. The increased electrophilicity of the carbonyl carbon makes it a focal point for interactions with nucleophilic residues in a binding pocket. The electron-poor nature of the chlorinated phenyl rings can also facilitate "pi-stacking" interactions with electron-rich aromatic systems.

The interplay between these effects is crucial. While the electronic effects make the carbonyl group a potent interaction site, the steric hindrance from the ortho-substituent can physically block access to it. This can influence substrate specificity if the molecule is, for example, an enzyme inhibitor. The bulky ortho-chlorine may prevent the molecule from fitting into a narrow binding site but could also promote a specific, favorable conformation for binding to a different, more accommodating site.

Design Principles for Analog Derivatization to Modulate Reactivity

A central strategy in chemical design and SAR studies is the systematic synthesis of analogs to probe and optimize a molecule's properties. For this compound, analog derivatization would focus on replacing the chloro substituents to precisely modulate electronic and steric characteristics, thereby fine-tuning its reactivity and molecular interactions. nih.gov

Electronic Evaluation: To systematically evaluate the role of electronic effects, one could replace the chlorine atoms with a series of substituents that span a range of Hammett constants.

Electron-Donating Groups (EDGs): Replacing chlorine with groups like methoxy (B1213986) (-OCH₃, σₚ = -0.27) or methyl (-CH₃, σₚ = -0.17) would increase the electron density on the phenyl rings and decrease the electrophilicity of the carbonyl carbon. This would likely decrease its reactivity towards nucleophiles but could enhance interactions with electron-deficient partners.

Stronger Electron-Withdrawing Groups (EWGs): Replacing chlorine with groups like trifluoromethyl (-CF₃, σₚ = +0.54) or nitro (-NO₂, σₚ = +0.78) would further decrease electron density on the rings and significantly increase the carbonyl carbon's electrophilicity. This would enhance reactivity towards nucleophiles.

By synthesizing a series of such analogs and measuring a specific outcome (e.g., reaction rate, binding affinity), a Quantitative Structure-Activity Relationship (QSAR) can be established, correlating the electronic parameter (σ) with the observed activity. researchgate.net This provides a predictive model for designing new compounds with desired properties. For instance, studies on other benzophenone derivatives have used computational factorial design to evaluate how the insertion of different substituents impacts the HOMO-LUMO energy gap, a key indicator of chemical reactivity. ufms.br

Steric Evaluation: To probe the influence of steric bulk, one could vary the size of the ortho-substituent while keeping its electronic properties relatively constant. For example, one could replace the 2-chloro group with other halogens (F, Br, I) or with small alkyl groups (methyl, ethyl). This would systematically alter the degree of steric hindrance and the preferred dihedral angle of the substituted ring, allowing researchers to map the spatial requirements of a target binding site.

Conformational Analysis and its Role in Molecular Recognition and Interaction

The three-dimensional shape, or conformation, of a molecule is critical for its ability to be recognized by and interact with other molecules. For benzophenones, the key conformational feature is the degree of twist of the two phenyl rings relative to the central carbonyl plane. These twists are defined by two dihedral angles.

The conformation of this compound is dominated by the steric repulsion between the ortho-chlorine atom and the carbonyl oxygen and the other phenyl ring. This steric clash forces the 2-chlorophenyl ring to rotate significantly out of the plane of the C=O group. The 3-chlorophenyl ring, lacking an ortho-substituent, is less sterically hindered and can adopt a conformation closer to that of unsubstituted benzophenone, where the twist is a balance between stabilizing π-conjugation (favoring planarity) and minimizing steric strain between the ortho-hydrogens of the two rings. sci-hub.se

| Compound | Substituents | Phenyl Ring Twist (Dihedral Angle) | Reference |

| Benzophenone (orthorhombic) | None | ~54° | nih.govresearchgate.net |

| 3-Hydroxybenzophenone | 3-OH | 51.61° | nih.govresearchgate.net |

| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | 64.66° | nih.govresearchgate.net |

| 2-Amino-2',5-dichlorobenzophenone | 2-NH₂, 2',5-Cl₂ | 83.72° | nih.govresearchgate.net |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 2,2'-(OH)₂, 4,4'-(OCH₃)₂ | 37.85° | nih.govresearchgate.net |

Table 2: Experimentally determined dihedral angles (ring twists) in various substituted benzophenones. The angle represents the inclination between the planes of the two aromatic rings.

Based on these data, it can be inferred that the dihedral angle of the 2-chlorophenyl ring in the title compound would be large, likely greater than 60°, due to the ortho-substituent. The 3-chlorophenyl ring would have a smaller dihedral angle, perhaps closer to the ~54° of unsubstituted benzophenone. This twisted, non-planar conformation is crucial for molecular recognition. It presents a unique three-dimensional topography of hydrogen bond acceptors (carbonyl oxygen, chlorine atoms), hydrophobic surfaces (phenyl rings), and electrophilic/nucleophilic centers. This specific shape dictates how the molecule fits into a binding site, with the defined angles and distances between functional groups determining the strength and specificity of the interaction.

Environmental Fate and Mechanistic Degradation Pathways

Methodologies for Environmental Fate Assessment

Information regarding the specific methodologies applied to assess the environmental fate of (2-Chlorophenyl)(3-chlorophenyl)methanone is not available in the reviewed literature.

Biodegradation Pathways and Kinetics in Environmental Matrices (soil, water, sediment)

No studies detailing the biodegradation pathways or the kinetics of this compound in soil, water, or sediment were identified. Research on analogous compounds suggests that biodegradation of chlorinated aromatic compounds can be a slow process, often requiring specific microbial populations and environmental conditions. The degradation of other chlorinated compounds is known to proceed through pathways such as reductive dechlorination, dioxygenase-catalyzed ring cleavage, and subsequent metabolism of the resulting intermediates. However, the specific applicability of these pathways to 2,3'-dichlorobenzophenone has not been documented.

Hydrolysis Mechanisms in Aqueous Environments

Specific data on the hydrolysis mechanisms and rates for this compound in aqueous environments are absent from the scientific literature. The benzophenone (B1666685) structure is generally stable against hydrolysis under typical environmental pH conditions. However, the presence and position of chlorine atoms can influence the electronic properties of the carbonyl group and potentially affect its susceptibility to hydrolysis, particularly under more extreme pH conditions. Without experimental data, the significance of hydrolysis as a degradation pathway remains unknown.

Photolysis Pathways and Quantum Yields under Irradiation

While benzophenones are known to be photochemically active, specific studies on the photolysis pathways and quantum yields for this compound under environmental irradiation conditions could not be found. Photodegradation of chlorinated aromatic compounds in the environment can occur through direct absorption of sunlight, leading to bond cleavage, or through indirect processes mediated by photosensitizers present in natural waters. The efficiency of these processes, quantified by the quantum yield, is a critical parameter for assessing the environmental persistence of a compound, but this has not been determined for 2,3'-dichlorobenzophenone.

Sorption Behavior and Environmental Distribution Modeling in Various Compartments

Advanced Analytical Techniques for Metabolite Identification in Environmental Samples

No studies were found that identified specific metabolites of this compound in environmental samples. Consequently, there is no information on the advanced analytical techniques that would have been employed for their identification. In general, the analysis of such compounds and their transformation products would likely involve sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its various degradation products at trace levels in complex environmental matrices.

Advanced Research Applications of the Methanone Scaffold

Catalytic Applications in Organic Transformations

The methanone (B1245722) framework is a versatile platform for the development of catalytic processes, enabling the synthesis of complex organic molecules with high efficiency and selectivity.

Organocatalysis and biocatalysis have emerged as powerful strategies for the synthesis of chiral molecules, offering sustainable alternatives to traditional metal-based catalysts. nih.gov The asymmetric reduction of prochiral ketones, such as diarylmethanones, to chiral diarylmethanols is a key transformation in organic synthesis.

While specific studies on the asymmetric reduction of (2-Chlorophenyl)(3-chlorophenyl)methanone are not extensively documented, the principles of organocatalytic and biocatalytic reductions of related ketones are well-established. Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective biocatalysts for the stereoselective reduction of ketones to their corresponding chiral alcohols. nih.gov These enzymatic reactions typically operate under mild conditions and exhibit high enantioselectivity. nih.gov The stereochemical outcome, yielding either the (R)- or (S)-enantiomer of the alcohol, can often be controlled by selecting an appropriate ADH. nih.gov

Organocatalytic approaches to asymmetric ketone reduction often employ chiral catalysts to facilitate the transfer of a hydride from a stoichiometric reducing agent, such as a Hantzsch ester, to the carbonyl group. nih.gov These methods have been successfully applied to a wide range of ketones, demonstrating the potential for the stereoselective synthesis of chiral diarylmethanols derived from the methanone scaffold. nih.gov The development of organocatalytic systems that mimic the function of enzymatic cofactors is an active area of research. nih.gov

Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Typical Reaction Conditions | Advantages | Common Chiral Ligands/Catalysts |

| Biocatalysis (ADH) | Aqueous buffer, room temperature | High enantioselectivity, mild conditions, environmentally benign | Wild-type or engineered alcohol dehydrogenases |

| Organocatalysis | Organic solvent, various temperatures | Metal-free, tunable catalyst structure | Chiral secondary amines, phosphoric acids |

| Metal Catalysis | Organic solvent, often requires inert atmosphere | High turnover numbers, broad substrate scope | Chiral phosphine (B1218219) ligands (e.g., BINAP), diamine ligands |

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov The diarylmethanone scaffold can be both a product of and a precursor in various metal-catalyzed transformations. For instance, the synthesis of diarylmethanes, which can be obtained from the reduction of diarylmethanones, is often achieved through metal-catalyzed cross-coupling reactions. nih.gov

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, are powerful methods for the construction of the diarylmethane framework. nih.govorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an organometallic reagent or an alkene. While not directly involving this compound as a catalyst, this compound can serve as a key intermediate in synthetic sequences that utilize metal catalysis. For example, the chloro-substituents on the phenyl rings of this compound could potentially be targeted in cross-coupling reactions to further functionalize the molecule.

Furthermore, metalloporphyrins have been shown to be effective catalysts in reactions involving diazo compounds, leading to the formation of carbenes or metallocarbenes that can undergo a variety of synthetic transformations. mdpi.com While direct applications with this compound are not reported, the broader methanone scaffold can be envisioned as a component in ligands for such catalytic systems.

Materials Science Innovations: Polymeric and Functional Materials

The unique photophysical and chemical properties of the diarylmethanone scaffold make it a valuable component in the design of advanced polymeric and functional materials.

Benzophenone (B1666685) and its derivatives are well-known Type II photoinitiators, which are compounds that, upon absorption of light, can initiate polymerization reactions. sinocurechem.com These photoinitiators work by abstracting a hydrogen atom from a co-initiator (often a tertiary amine) in their excited triplet state, generating free radicals that can then initiate the polymerization of monomers. sinocurechem.comrsc.org

This compound, as a substituted benzophenone, is expected to exhibit photoinitiating activity. The presence of the chloro-substituents can influence the absorption spectrum and the efficiency of intersystem crossing to the reactive triplet state. The introduction of such photoinitiators into polymerizable systems allows for the spatial and temporal control of polymerization, which is crucial for applications such as UV curing of coatings, adhesives, and inks, as well as in the fabrication of microelectronic components. google.com

The ability to attach these photoinitiator fragments to polymer backbones can reduce the migration of small molecule initiators, which is a significant advantage in applications where purity and long-term stability are critical. epa.gov

Polymeric scaffolds are essential components in tissue engineering, providing a temporary three-dimensional structure that supports cell adhesion, proliferation, and differentiation to regenerate damaged tissues. frontiersin.orgmdpi.com The properties of these scaffolds, including their mechanical strength, biodegradability, and biocompatibility, are critical for their function. researchgate.netresearchgate.net

While there is no direct evidence of this compound being incorporated into tissue engineering scaffolds, the diarylmethanone moiety can be functionalized and integrated into polymer backbones to impart specific properties. For example, the photoreactive nature of the benzophenone core could be utilized to crosslink the polymer scaffold after fabrication, thereby tuning its mechanical properties and degradation rate. Furthermore, the diarylmethanone structure could be part of larger monomer units that are polymerized to form novel biomaterials. The development of synthetic polymers that can mimic the extracellular matrix is a key goal in tissue engineering, and the versatility of the methanone scaffold makes it a candidate for inclusion in such materials. nih.gov

The diarylmethane scaffold is a fundamental building block for a wide range of functional materials due to its unique structural, chemical, and physical properties. nih.gov Functionalization of the benzylic methylene (B1212753) group of diarylmethanes, which can be derived from the reduction of diarylmethanones like this compound, allows for the synthesis of a diverse array of molecules with applications in pharmaceuticals, agrochemicals, and materials science. nih.gov

The synthesis of triarylmethanes, for example, which possess interesting photochemical and photophysical properties, often starts from diarylmethane precursors. nih.gov These materials have found use in various applications, including as dyes, sensors, and in the development of molecular switches. The specific substitution pattern of this compound provides a unique starting point for the synthesis of novel diarylmethane and triarylmethane derivatives with tailored electronic and steric properties.

Chemical Biology Research: Mechanistic Probe Development

In the quest to understand the molecular underpinnings of cellular function and disease, chemical probes are indispensable tools. The methanone scaffold, particularly in the form of benzophenone and its derivatives, has been extensively utilized in the creation of mechanistic probes. These probes are designed to identify and characterize the interactions of small molecules with their biological targets, such as proteins, within a native cellular environment.

Photoaffinity labeling (PAL) is a powerful technique for covalently capturing and identifying the specific cellular targets of a bioactive compound. nih.govnih.gov Probes designed for this purpose typically incorporate three essential components: a photoreactive group, a recognition element (or pharmacophore), and a reporter tag for enrichment and detection. scispace.com

The benzophenone moiety is one of the most widely used photoreactive groups due to its chemical stability and its activation by long-wavelength UV light (~350-360 nm), which minimizes damage to biological molecules. nih.govscispace.comresearchgate.net Upon UV irradiation, the benzophenone carbonyl group is excited to a reactive triplet diradical state. This diradical can abstract a hydrogen atom from nearby C-H bonds within the binding pocket of a target protein, resulting in the formation of a stable, covalent carbon-carbon bond. scispace.com This process effectively "tags" the protein that the probe was bound to. The tagged proteins can then be isolated and identified using proteomic techniques.

The general design of such a probe is modular, allowing for systematic optimization. The this compound structure represents the core photoreactive element, which would be chemically linked to a specific recognition element and a reporter tag to create a functional probe.

| Probe Component | Function | Common Examples |

| Photoreactive Group | Forms a covalent bond with the target protein upon UV light activation. | Benzophenone, Arylazide, Diazirine |

| Recognition Element | Provides binding affinity and selectivity for the target protein. | A known drug, metabolite, or enzyme inhibitor |

| Reporter Tag | Enables the detection, visualization, and enrichment of the labeled protein. | Biotin (B1667282), Alkyne/Azide (for click chemistry), Fluorescent Dye |

Beyond identifying the direct targets of a small molecule, photoaffinity probes are instrumental in mapping complex interaction networks, including transient or weak protein-protein interactions (PPIs). nih.govhku.hk Many cellular processes are governed by these dynamic interactions, which are often difficult to capture using traditional biochemical methods like affinity purification.

Photoaffinity labeling offers a distinct advantage by covalently locking the interacting partners in place within their native context. hku.hk A probe designed to bind to one protein can, upon photoactivation, crosslink to its binding partner. Subsequent enrichment of the probe, often via a biotin reporter tag, will pull down the entire covalently linked protein complex. This complex can then be analyzed by mass spectrometry to identify all the proteins involved in the interaction. This strategy has proven invaluable for elucidating disease-related pathways and discovering previously unknown components of cellular signaling cascades. springernature.com

Role as a Synthetic Intermediate for Complex Molecular Architectures (e.g., pharmaceuticals, agrochemicals)

The this compound scaffold is a valuable intermediate in multi-step organic synthesis. Its utility stems from the reactivity of both the carbonyl group and the chlorinated aryl rings, providing multiple avenues for structural elaboration.

In pharmaceutical development, the diarylmethanone core is present in numerous bioactive molecules. The synthesis of these complex drugs often begins with a simpler, functionalized methanone building block. For instance, (2-Chlorophenyl)methanone derivatives have been used as key intermediates in the synthesis of novel therapeutic agents. acs.org The carbonyl group can be transformed through reactions such as reduction to an alcohol or conversion to an imine, while the chlorine atoms can be substituted or used as handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build molecular complexity. vulcanchem.com

Similarly, in the agrochemical industry, this scaffold serves as a starting point for the creation of new herbicides and pesticides. The synthetic versatility of dichlorinated benzophenones allows chemists to systematically modify the structure to optimize for potency against a specific pest, selectivity, and environmental stability. The synthesis of these intermediates often relies on robust industrial reactions like the Friedel-Crafts acylation of a substituted benzene (B151609) with a corresponding benzoyl chloride. ontosight.aiguidechem.com

Q & A

Q. What are the optimal synthetic routes for (2-chlorophenyl)(3-chlorophenyl)methanone in academic settings?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, 3-methylthiophene-2-carbonyl chloride reacts with aryl boron derivatives under Suzuki-Miyaura conditions to yield aryl ketones like (3-chlorophenyl)(3-methylthiophen-2-yl)methanone . Adjust stoichiometry (1:1.2 ratio of acyl chloride to boronic acid) and use Pd(PPh₃)₄ (5 mol%) in a THF/H₂O (3:1) solvent system at 80°C for 12 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra for diagnostic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbon at δ 195–200 ppm). Compare with reference data from NIST Chemistry WebBook .

- HPLC : Use a C18 column (acetonitrile/water 70:30) at 1.0 mL/min to assess purity (>98% by UV detection at 254 nm) .

- XRD : Refine crystal structures using SHELXL (SHELX suite) for bond angles and torsional parameters .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation. Monitor stability via periodic HPLC analysis. Limited toxicity data suggest handling with PPE (gloves, fume hood) due to potential bioaccumulation risks .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., 100-ns trajectories) to study binding to adenosine A₁/A₂ₐ receptors. Use docking software (AutoDock Vina) to identify hydrophobic interactions with residues like I2747.39 and hydrogen bonds with N2536.55. Validate predictions with mutagenesis assays .

Q. What challenges arise in resolving crystallographic data for this compound using software like SHELX?

- Methodological Answer : Challenges include:

- Twinned Data : Use SHELXD for initial structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning ratios .

- Disorder Modeling : For chlorophenyl groups, refine occupancy ratios (e.g., 70:30 split) and constrain thermal parameters.

- Validation : Cross-check with Mercury CSD 2.0 for packing similarity and void analysis .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro groups deactivate the phenyl rings, reducing electrophilicity. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map frontier molecular orbitals. Experimentally, enhance reactivity by substituting Pd catalysts with electron-rich ligands (e.g., XPhos) or microwave-assisted heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.